molecular formula C23H27N3O2 B11316549 N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11316549
M. Wt: 377.5 g/mol
InChI Key: FEPXEFYJSNCPOW-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.

    Introduction of the diethylamino group: This step often involves nucleophilic substitution reactions where diethylamine is introduced to the intermediate compound.

    Attachment of the phenylethyl group: This can be done through Friedel-Crafts alkylation reactions.

    Final coupling: The final step involves coupling the oxazole derivative with the carboxamide group under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Diethylamine for nucleophilic substitution, aluminum chloride for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H27N3O2/c1-4-26(5-2)21(18-9-7-6-8-10-18)16-24-23(27)20-15-22(28-25-20)19-13-11-17(3)12-14-19/h6-15,21H,4-5,16H2,1-3H3,(H,24,27)

InChI Key

FEPXEFYJSNCPOW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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